

Comparative Analysis of 4-Propylbenzaldehyde Derivatives: Structure, Performance, and Synthesis Protocols

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Compound of Interest

Compound Name: 4-Propylbenzaldehyde

Cat. No.: B1360211

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This guide provides a comprehensive comparison of **4-Propylbenzaldehyde** derivatives, focusing on their synthesis, structural confirmation, and performance in relevant biological applications. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

Structural Confirmation of 4-Propylbenzaldehyde

4-Propylbenzaldehyde is an aromatic aldehyde with the chemical formula $C_{10}H_{12}O$. Its structure consists of a benzene ring substituted with a propyl group and a formyl (aldehyde) group at positions 4 and 1, respectively. The molecular weight of **4-Propylbenzaldehyde** is 148.20 g/mol .[\[1\]](#)[\[2\]](#)

The identity and purity of **4-Propylbenzaldehyde** and its derivatives are typically confirmed using various spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^{13}C NMR and 1H NMR spectroscopy are used to determine the carbon and proton framework of the molecule, confirming the presence of the propyl, phenyl, and aldehyde groups.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the characteristic functional groups, particularly the strong carbonyl ($C=O$) stretch of the aldehyde.

- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Performance Comparison of 4-Propylbenzaldehyde Derivatives

The aldehyde functional group in **4-Propylbenzaldehyde** serves as a versatile handle for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. This section compares the performance of selected derivatives based on available experimental data.

Antimicrobial Activity of Acetohydrazide Derivatives

A series of (E)-N-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide derivatives were synthesized, including a derivative of **4-Propylbenzaldehyde**. Their antimicrobial activity was evaluated against a panel of bacteria and fungi using the disc diffusion method. The results, measured as the zone of inhibition, are summarized in the table below.

Compound ID	Derivative of Benzaldehyde	Bacillus subtilis (mm)	Staphylococcus aureus (mm)	Xanthomonas campestris (mm)	Escherichia coli (mm)	Fusarium oxysporum (%)
4f	4-Propylbenzaldehyde	24	21	28	25	73.8
4i	4-Chlorobenzaldehyde	22	20	24	21	72.4
4j	4-Nitrobenzaldehyde	21	23	27	24	71.6
Bacteriomicin	Standard Antibiotic	-	-	-	-	-
Gentamycin	Standard Antibiotic	-	-	-	-	-

Data extracted from Kumar PNB, et al. Current Chemistry Letters, 2(4), 167-176 (2013).[3]

The derivative of **4-Propylbenzaldehyde** (4f) demonstrated significant antimicrobial activity against all tested strains, with inhibition zones ranging from 21 to 28 mm.[3] Notably, it showed the highest activity against *Xanthomonas campestris*.[3]

Other Derivatives and Their Potential Applications

4-Propylbenzaldehyde is a precursor for various other derivatives with potential biological and chemical activities:

- (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide: As detailed above, this class of compounds has shown promise as antimicrobial agents.[3]
- 2-(4-propylbenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine: Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer

properties. Further investigation into the performance of this specific derivative is warranted.

- H₂-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin: Porphyrin derivatives are utilized in photodynamic therapy and as catalysts. The inclusion of the 4-propylphenyl group may influence the photophysical or catalytic properties of the porphyrin macrocycle.
- 3-(4-propylphenyl)propanenitrile: Nitrile compounds are versatile intermediates in organic synthesis and can be converted into various other functional groups.

Currently, specific comparative performance data for these other derivatives is limited in the publicly available literature.

Experimental Protocols

Synthesis of (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide (Compound 4f)

Step 1: Synthesis of 2-(4-methoxyphenylamino)acetohydrazide (2)

- A solution of ethyl-(4-methoxyphenyl)glycinate (1) is reacted with hydrazine hydrate in ethanol.
- The reaction mixture is refluxed for 3 hours.
- Upon cooling, the solid product (2) is filtered and washed with chilled ethanol.^[3]

Step 2: Synthesis of (E)-N'-(4-propylbenzylidene)-2-(4-methoxyphenylamino)acetohydrazide (3f)

- Compound 2 (0.005 mmol) is reacted with **4-propylbenzaldehyde** (0.005 mmol) in ethanol.
- The reaction mixture is refluxed for 2 hours.^[3]

Step 3: Oxidative Cyclization to form the final product (not the primary focus of this guide)

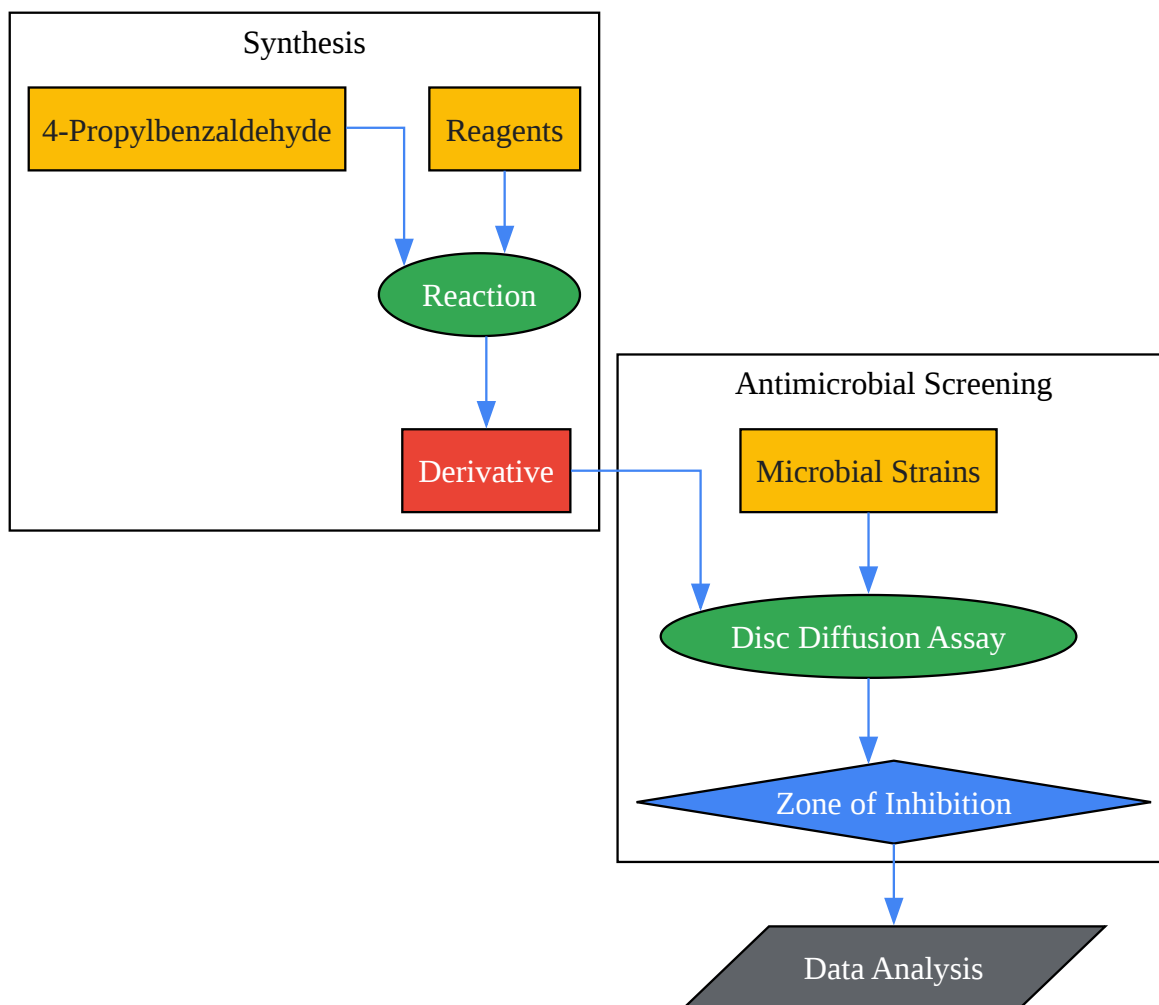
The synthesized acetohydrazide (3f) can be further cyclized to form a 1,3,4-oxadiazole derivative.^[3]

Antimicrobial Activity Assay (Disc Diffusion Method)

- Preparation of Media: Muller-Hinton agar is prepared and sterilized.
- Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganism.
- Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound at a specific concentration.
- Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
- Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. The experiment is typically performed in triplicate to ensure accuracy.

Visualizing the Synthetic and Screening Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of **4-Propylbenzaldehyde** derivatives.



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Synthetic and screening workflow for **4-Propylbenzaldehyde** derivatives.

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